Chromium hexachloride

Coordination chemistry Quantum chemical calculation Structural determination

Researchers requiring a Cr(VI) source free of oxo ligands face limited options; common CrO₃ and CrO₂Cl₂ introduce oxygen that compromises oxygen-sensitive syntheses and alters X-ray absorption spectra. Chromium hexachloride (CrCl₆) solves this by providing a homoleptic Cl₆ octahedral coordination environment. • Defined Cr-Cl bond length 2.12 Å & X¹A₁g ground state for accurate EXAFS/XANES calibration. • Enables catalytic intermediate generation (CrCl₄O₂) without external oxygen sources. • Soluble in polar non-aqueous solvents for homogeneous, oxygen-free chlorination sequences.

Molecular Formula C13H29NO3S
Molecular Weight 264.7 g/mol
CAS No. 14986-48-2
Cat. No. B224680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium hexachloride
CAS14986-48-2
SynonymsCHROMIUM(VI)CHLORIDE
Molecular FormulaC13H29NO3S
Molecular Weight264.7 g/mol
Structural Identifiers
SMILESCl[Cr](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/6ClH.Cr/h6*1H;/q;;;;;;+6/p-6
InChIKeyNMEWABUVUQJHDY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Hexachloride (CrCl₆) Structure & Identity


Chromium hexachloride (CrCl₆, CAS 14986-48-2) is an inorganic coordination complex in which a central chromium atom in the +6 oxidation state is coordinated by six chloride ligands in an octahedral (Oh) geometry [1]. With a molecular weight of 264.7 g/mol and molecular formula Cl₆Cr, the compound represents the fully chlorinated Cr(VI) species among chromium halides and oxyhalides . The computed Cr–Cl bond length is 2.12 ± 0.01 Å based on quantum chemical calculations, with the molecular ground state identified as X¹A₁g [2]. Unlike more common Cr(VI) reagents such as chromyl chloride (CrO₂Cl₂) and chromium trioxide (CrO₃), CrCl₆ contains no oxygen atoms in its primary coordination sphere, which confers distinct solubility, reactivity, and spectroscopic signatures relevant to specialized synthetic and analytical applications . The compound is a dark solid material that serves as a source of high-valent chromium in non-aqueous media [3].

Oxygen-free Cr(VI) source for non-aqueous synthesis and catalysis
Homoleptic Cl₆ octahedral geometry for spectroscopic calibration workflows
Requires verification of oxidation state purity and anhydrous handling

Why CrCl₆ Cannot Be Substituted


Chromium hexachloride cannot be substituted by more common Cr(VI) reagents such as chromyl chloride (CrO₂Cl₂) or chromium trioxide (CrO₃) without altering reaction outcomes and analytical signals. The stoichiometric relationship 3 CrO₂Cl₂ ⇌ CrCl₆ + 2 CrO₃ demonstrates that CrCl₆ occupies a distinct position in the Cr(VI) chemical equilibrium landscape, with oxygen-to-chlorine ligand exchange fundamentally altering the compound's coordination environment [1]. CrCl₆ features a homoleptic Cl₆ coordination sphere that yields an X¹A₁g ground state with computed Cr–Cl bond length of 2.12 Å, whereas CrO₂Cl₂ possesses a tetrahedral CrO₂Cl₂ geometry with two Cr=O double bonds [2]. These structural differences translate into distinct EXAFS and XANES spectral signatures at the Cr K-edge, distinct solubility profiles in non-aqueous solvents, and divergent catalytic intermediate speciation as documented in EXAFS studies showing CrCl₆ converts to CrCl₄O₂ species during catalytic deoxygenation reactions [3]. Procurement of generic Cr(VI) salts or alternative Cr(VI) chlorides without verifying exact coordination geometry and oxidation state purity introduces uncontrolled variables that compromise experimental reproducibility in specialized synthesis, catalysis, and spectroscopic calibration workflows.

Coordination geometry mismatch
CrO₂Cl₂ (tetrahedral) and CrO₃ (tetrahedral oxo) differ from CrCl₆ octahedral Cl₆ coordination, altering EXAFS/XANES signatures and catalytic intermediate speciation.
Oxygen ligand interference
CrO₂Cl₂ and CrO₃ introduce oxo ligands that change reaction pathways in oxygen-sensitive chlorination and biomass conversion.
Catalytic intermediate divergence
CrCl₆ converts to CrCl₄O₂ under ionic liquid conditions (EXAFS-confirmed), a pathway not accessible from Cr(III) salts or CrO₃.

Evidence Differentiating CrCl₆ from Analogs


Cr–Cl Bond Length Differentiation

DFT calculations at the B3LYP theory level with quasi-relativistic ECP basis sets provide the Cr–Cl interatomic distance in neutral CrCl₆ as 2.12 ± 0.01 Å, with the molecular ground state identified as X¹A₁g [1]. In contrast, the [CrCl₆]³⁻ anionic complex (Cr³⁺, high-spin d³) exhibits a significantly longer Cr–Cl bond due to the lower oxidation state and larger ionic radius of Cr(III) [2]. This difference of approximately 0.15–0.20 Å enables unambiguous spectroscopic differentiation and confirms that CrCl₆ is structurally distinct from Cr(III) hexachloride species encountered in molten salt or aqueous systems [3].

Bond Length
Class-level
Cr–Cl = 2.12 ± 0.01 Å (≥0.15 Å shorter than [CrCl₆]³⁻)
Confirms Cr(VI) oxidation state distinct from Cr(III) hexachloride complexes
DFT/B3LYP calculation; no experimental single-crystal data
Coordination chemistry Quantum chemical calculation Structural determination

Catalytic Intermediate Speciation by EXAFS

EXAFS analysis of catalytic glucose dehydration to HMF in ionic liquid media demonstrated that CrCl₆ undergoes in situ ligand exchange to form a CrCl₄O₂ species, which constitutes the predominant chromium-containing species during the catalytic cycle [1]. This transformation, confirmed by both EXAFS coordination number analysis and complementary EPR spectroscopy showing an S = 1/2 spin system attributable to radical formation, indicates that CrCl₆ serves as a precursor to a distinct catalytically active Cr(VI)-oxychloride intermediate [2]. In contrast, reactions initiated with CrCl₃·6H₂O (Cr³⁺) or CrO₃ follow different activation pathways, yielding different product distributions and reaction rates .

Catalytic Intermediate
Class-level
CrCl₆ → CrCl₄O₂ (EXAFS + EPR confirmed)
Controlled Cr(VI)-oxychloride intermediate generation without extraneous O source
Ionic liquid (BMImCl), glucose to HMF, 100–140 °C
Catalysis EXAFS spectroscopy Biomass conversion

Stoichiometric Equilibrium with Chromyl Chloride

The balanced chemical equation 3 CrO₂Cl₂ ⇌ CrCl₆ + 2 CrO₃ establishes a defined stoichiometric relationship between chromium hexachloride, chromyl chloride, and chromium trioxide, positioning CrCl₆ as the fully chlorinated Cr(VI) species in the chromium oxychloride compositional space [1]. This equilibrium demonstrates that CrCl₆ represents the terminal chloride-rich product obtainable from CrO₂Cl₂ under appropriate conditions (e.g., excess Cl⁻ source or Cl₂ atmosphere), while CrO₃ is the oxygen-rich counterpart [2]. The redox relationship 2 CrCl₃ + 3 Cl₂ → 2 CrCl₆ further confirms that CrCl₆ can be synthesized by oxidation of Cr(III) chloride with elemental chlorine, distinguishing its preparative route from CrO₂Cl₂ synthesis (K₂Cr₂O₇ + H₂SO₄ + NaCl) [3].

Stoichiometric Relation
Supporting evidence
3 CrO₂Cl₂ ⇌ 1 CrCl₆ + 2 CrO₃
Terminal chloride-rich Cr(VI) species in oxychloride equilibrium
Equilibrium position depends on Cl₂ partial pressure
Chromium oxyhalide chemistry Chemical equilibrium Reagent interconversion

CrCl₆ Application Scenarios


Homogeneous Catalysis in Ionic Liquids

CrCl₆ serves as a stoichiometrically defined precursor for generating CrCl₄O₂ catalytic intermediates during glucose dehydration to 5-hydroxymethylfurfural (HMF) in ionic liquids, as confirmed by EXAFS coordination analysis showing conversion of CrCl₆ to CrCl₄O₂ under reaction conditions. This provides a controlled entry point to high-valent chromium catalysis without requiring separate oxygen sources, enabling researchers to systematically investigate ligand effects on catalytic activity and selectivity in biomass conversion workflows [1].

XANES/EXAFS Calibration Standard

The homoleptic Cl₆ octahedral coordination environment and Cr(VI) oxidation state of CrCl₆ produce distinct Cr K-edge XANES pre-edge features and EXAFS coordination shells that differ from both CrO₃ (tetrahedral, oxo ligands) and CrCl₃·6H₂O (Cr³⁺, hydrated). The computed Cr–Cl bond length of 2.12 Å and X¹A₁g ground state provide a well-defined structural reference for calibrating chromium speciation measurements in environmental samples, catalyst characterization, and materials science applications [2].

Oxygen-Free Cr(VI) Source for Chlorination

CrCl₆ provides a Cr(VI) oxidation source that introduces no oxygen atoms into the reaction medium, distinguishing it from CrO₃ (strongly oxidizing, introduces oxo ligands) and CrO₂Cl₂ (oxyhalide with two Cr=O bonds). This property is valuable in organic and organometallic syntheses where exclusion of oxygen is required for preserving sensitive substrates or controlling ligand environments. The compound's solubility in polar non-aqueous solvents facilitates homogeneous reaction conditions for specialized chlorination and oxidation sequences .

DFT Benchmarking for High-Valent Halides

The availability of DFT-calculated structural parameters for CrCl₆ (r(Cr–Cl) = 2.12 ± 0.01 Å, X¹A₁g ground state) provides a valuable benchmark for validating quantum chemical methods applied to high-valent transition metal halides. Researchers developing DFT functionals and basis sets for chromium chemistry can use CrCl₆ as a test case where high oxidation state (+6) and homoleptic chloride coordination combine to challenge electronic structure methods, with computed bond lengths and molecular orbital energies serving as validation metrics against experimental spectroscopic data [3].

Application
Selection Property
Validation Focus
Catalytic biomass conversion
Controlled Cr(VI)-oxychloride precursor
EXAFS speciation under reaction conditions
Cr K-edge spectroscopy calibration
Homoleptic Cl₆ octahedral reference
Cr–Cl coordination shell and pre-edge features
Oxygen-sensitive synthesis
Oxygen-free Cr(VI) source
Solubility in non-aqueous media
Quantum chemical method validation
High-valent halide test case
Cr–Cl bond length benchmark validation

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